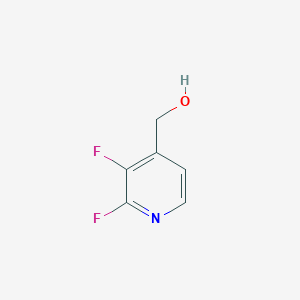

(2,3-Difluoropyridin-4-yl)methanol

Description

(2,3-Difluoropyridin-4-yl)methanol is a heterocyclic compound containing a pyridine ring substituted with two fluorine atoms at positions 2 and 3, and a methanol group at position 4. This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds and materials.

Properties

IUPAC Name |

(2,3-difluoropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNHJBKOBOVSME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including (2,3-Difluoropyridin-4-yl)methanol, involves several methods. One common approach is the nucleophilic substitution reaction of pentafluoropyridine with sodium azide, followed by further reactions to introduce the methanol group . Another method involves the selective fluorination of pyridine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2,3-Difluoropyridin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) and sodium methoxide (NaOMe).

Major Products:

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of amines and alkanes.

Substitution: Formation of various substituted pyridines.

Scientific Research Applications

Medicinal Chemistry

(2,3-Difluoropyridin-4-yl)methanol serves as a valuable intermediate in the synthesis of pharmaceuticals. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development.

Key Applications :

- Anticancer Agents : The compound has shown promise in inhibiting cancer cell proliferation, particularly in studies targeting specific cancer types.

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as aromatase, which is critical in estrogen biosynthesis. This property is particularly relevant for developing treatments for hormone-dependent cancers.

Research indicates that this compound exhibits notable biological activities:

Antiproliferative Activity :

A study evaluating the antiproliferative effects of this compound on various cancer cell lines revealed significant activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.45 | Inhibition of tubulin polymerization |

| A549 | 0.67 | Induction of apoptosis |

| MDA-MB-468 | 0.32 | Cell cycle arrest (G2/M phase) |

The compound demonstrated a potent inhibitory effect on cell growth across different cancer types, suggesting its potential role in cancer therapy.

Aromatase Inhibition Study :

The selectivity of this compound for aromatase over other cytochrome P450 enzymes was highlighted in comparative analyses:

| Compound | IC50 (nM) | Selectivity Ratio (CYP19A1 vs Other CYPs) |

|---|---|---|

| This compound | ~10 | >30,000 |

| Letrozole | 0.70 | N/A |

This high selectivity indicates that the compound may have fewer off-target effects compared to existing aromatase inhibitors.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and agrochemicals. Its stability and reactivity make it suitable for various applications:

Key Industrial Uses :

- Agrochemicals : The compound can be used as a building block in the synthesis of herbicides and pesticides.

- Specialty Chemicals : It serves as an intermediate in the production of fine chemicals used in various applications.

Case Study 1: Antiproliferative Screening

A comprehensive screening of pyridine derivatives, including this compound, demonstrated its potential as an anticancer agent. The study indicated that the compound's mechanism might involve tubulin inhibition and apoptosis induction.

Case Study 2: Aromatase Inhibition

In a detailed investigation into aromatase inhibitors, this compound exhibited significant inhibitory activity against CYP19A1. This study emphasized its therapeutic potential in treating estrogen-dependent cancers while maintaining a favorable safety profile.

Mechanism of Action

The mechanism of action of (2,3-Difluoropyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity or alter metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

2,3-Difluoropyridine: Similar structure but lacks the methanol group.

4-Fluoropyridine: Contains only one fluorine atom at position 4.

2,3,5-Trifluoropyridine: Contains three fluorine atoms at positions 2, 3, and 5.

Uniqueness: (2,3-Difluoropyridin-4-yl)methanol is unique due to the presence of both fluorine atoms and a methanol group, which confer distinct chemical and biological properties.

Biological Activity

(2,3-Difluoropyridin-4-yl)methanol is a heterocyclic compound characterized by a pyridine ring with two fluorine atoms at the 2 and 3 positions and a hydroxymethyl group at the 4 position. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

- Molecular Formula: C6H5F2N

- Molecular Weight: 145.11 g/mol

- CAS Number: 1227579-07-8

- IUPAC Name: this compound

- Canonical SMILES: C1=CN=C(C(=C1F)CO)F

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances the compound's ability to form strong hydrogen bonds, which can facilitate interactions with enzyme active sites and alter metabolic pathways. This interaction may lead to inhibition of enzyme activity or modulation of biological processes.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. A study on similar pyridine derivatives revealed that compounds with fluorinated substituents exhibited enhanced activity against various bacterial strains, including drug-resistant tuberculosis pathogens. The fluorine atoms likely contribute to increased lipophilicity and improved membrane permeability, facilitating better interaction with microbial targets .

Antiviral Potential

The compound has been explored as a precursor in the synthesis of antiviral agents. Its structural features are conducive to modifications that can enhance antiviral efficacy against viruses such as HIV and hepatitis C. The mechanism involves targeting viral enzymes, thereby inhibiting their function and replication .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The presence of the difluoropyridine moiety appears to play a crucial role in enhancing cytotoxicity against various cancer cell lines.

Study 1: Antimicrobial Evaluation

In a comparative study on pyridine derivatives, this compound demonstrated significant antibacterial activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of less than 0.5 µg/mL. This finding supports the hypothesis that fluorinated compounds can enhance antimicrobial efficacy due to their unique electronic properties .

Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of various pyridine derivatives highlighted that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, including breast and lung cancer cells. These results suggest that further structural optimization could yield more potent anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two fluorine atoms, hydroxymethyl group | Antimicrobial, anticancer |

| 2,3-Difluoropyridine | Lacks hydroxymethyl group | Limited biological activity |

| 4-Fluoropyridine | One fluorine atom | Moderate antibacterial activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.